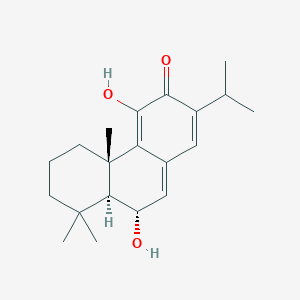
6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine is a chemical compound that belongs to the class of opioids. This compound has gained significant attention in scientific research due to its potential as a therapeutic agent for pain management.
Mecanismo De Acción
The mechanism of action of 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine involves binding to the mu-opioid receptor and activating the downstream signaling pathways that lead to pain relief. This compound has been found to be more potent and have a longer duration of action compared to other opioids such as morphine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine include pain relief, sedation, respiratory depression, and constipation. These effects are similar to other opioids and are mediated through the activation of the mu-opioid receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it an ideal compound for studying the mechanism of action of opioids and developing new opioid-based therapies. However, one of the limitations of using this compound is its potential for abuse and addiction, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine. One of the areas of focus is the development of new opioid-based therapies that are more effective and have fewer side effects than currently available opioids. Another area of research is the development of new drugs that target the mu-opioid receptor but do not have the potential for abuse and addiction. Additionally, research is needed to understand the long-term effects of 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine on the brain and other organs.
Métodos De Síntesis
The synthesis of 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine involves the reaction of thebaine with cyclohexanone in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds through a series of steps involving reduction, cyclization, and oxidation to yield the final product.
Aplicaciones Científicas De Investigación
The potential of 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine as a therapeutic agent for pain management has been extensively studied. This compound has been shown to have high affinity and selectivity for the mu-opioid receptor, which is the primary target for most opioids. It has also been found to be effective in reducing pain in animal models of acute and chronic pain.
Propiedades
Número CAS |
16758-47-7 |
|---|---|
Fórmula molecular |
C16H34N2O4.2I |
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
(2S,6R,14R,15S,19R)-19-(1-cyclohexyl-1-hydroxyethyl)-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol |
InChI |
InChI=1S/C28H37NO4/c1-25(31,18-7-5-4-6-8-18)20-16-26-11-12-28(20,32-3)24-27(26)13-14-29(2)21(26)15-17-9-10-19(30)23(33-24)22(17)27/h9-12,18,20-21,24,30-31H,4-8,13-16H2,1-3H3/t20-,21-,24-,25?,26?,27+,28+/m1/s1 |
Clave InChI |
SHOLSAOUSMCLOR-HGRVVPQMSA-N |
SMILES isomérico |
CC([C@H]1CC23C=C[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)(C7CCCCC7)O |
SMILES |
CC(C1CCCCC1)(C2CC34C=CC2(C5C36CCN(C4CC7=C6C(=C(C=C7)O)O5)C)OC)O |
SMILES canónico |
CC(C1CCCCC1)(C2CC34C=CC2(C5C36CCN(C4CC7=C6C(=C(C=C7)O)O5)C)OC)O |
Sinónimos |
α-Cyclohexyl-4,5α-epoxy-3-hydroxy-6-methoxy-α,17-dimethyl-6,14-ethenomorphinan-7-methanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




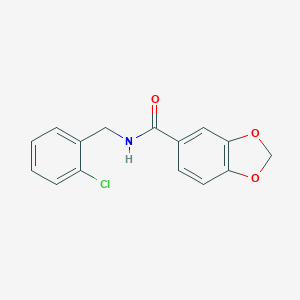

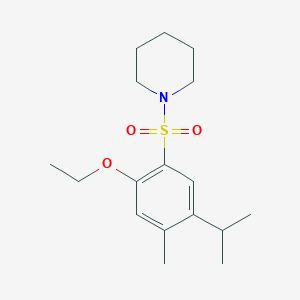
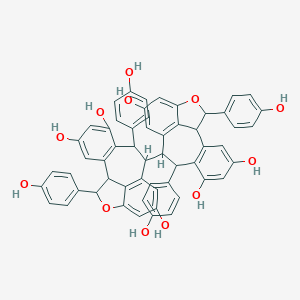

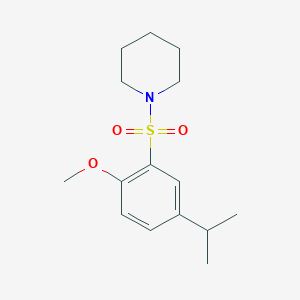
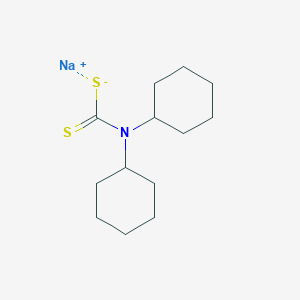

![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)
